molecular formula C21H25ClFN3OS B6480822 N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide hydrochloride CAS No. 1216920-68-1

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide hydrochloride

Cat. No.: B6480822
CAS No.: 1216920-68-1
M. Wt: 422.0 g/mol
InChI Key: AHYLWHZCZDFLSM-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide hydrochloride is a useful research compound. Its molecular formula is C21H25ClFN3OS and its molecular weight is 422.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.1390895 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide hydrochloride (CAS Number: 1216657-63-4) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C20H23ClFN3OS
  • Molecular Weight : 407.9 g/mol
  • Structure : The compound features a benzothiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing neurological functions.

Anticonvulsant Activity

Research indicates that compounds similar to this compound have shown anticonvulsant properties. For example, related compounds have been tested in animal models and demonstrated significant efficacy in preventing seizures induced by maximal electroshock (MES) with varying effective doses (ED50) .

Antitumor Activity

There is emerging evidence suggesting that benzothiazole derivatives exhibit antitumor activity. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of apoptotic pathways.

Study on Anticonvulsant Efficacy

In a study examining the anticonvulsant effects of similar compounds, researchers administered varying doses to mice and observed significant reductions in seizure frequency. The most effective analogs had a favorable pharmacokinetic profile, exhibiting prolonged plasma concentrations without extensive metabolism .

Cancer Cell Line Studies

In vitro studies using human cancer cell lines have demonstrated that benzothiazole derivatives can significantly reduce cell viability and promote apoptosis. One study reported a dose-dependent response in several cancer types, indicating the potential for therapeutic use in oncology .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticonvulsantSignificant reduction in seizure frequency
AntitumorInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide hydrochloride exhibit notable anticancer activity. The benzothiazole structure is particularly relevant for its ability to interact with various biological targets involved in tumor growth and metastasis.

Mechanism of Action :

  • Target Interaction : The compound may bind to specific receptors or enzymes that play a role in cancer pathways.
  • Cell Proliferation Inhibition : Studies have shown that structural modifications can enhance the compound's efficacy against different cancer types.

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, often focusing on modifying the benzothiazole and dimethylamino groups to optimize biological activity.

Notable Derivatives

Compound NameStructural FeaturesBiological Activity
4-Benzoyl-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-YL)benzamide hydrochlorideBenzoyl group instead of sulfonylPotentially different biological activity due to structural changes
N-[4-[(3S)-3-aminopyrrolidin-1-yl]-7-bromo-2-methyl-1,3-benzothiazol-5-yl]-2-(2-fluoro-6-methoxyphenyl)pyrimidine-4-carboxamideDifferent substituents on benzothiazoleEnhanced potency against specific cancer types

These derivatives highlight the importance of structural modifications in enhancing therapeutic efficacy.

Case Studies

Several studies have documented the biological effects of this compound:

  • In Vitro Studies : Research has demonstrated that this compound effectively inhibits the growth of various cancer cell lines. These studies often utilize assays measuring cell viability and proliferation rates.
  • Animal Models : Preclinical trials using animal models have shown promising results regarding tumor reduction and survival rates when treated with this compound. The pharmacokinetics and biodistribution studies are critical for understanding its therapeutic potential.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3OS.ClH/c1-14-6-7-16(12-15(14)2)20(26)25(11-5-10-24(3)4)21-23-18-9-8-17(22)13-19(18)27-21;/h6-9,12-13H,5,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYLWHZCZDFLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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